Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14858288
InChI: InChI=1S/C21H21N3O5/c1-4-29-20(26)17-18(12-9-10-15(27-2)16(11-12)28-3)24-14-8-6-5-7-13(14)22-21(24)23-19(17)25/h5-11,17-18H,4H2,1-3H3,(H,22,23,25)
SMILES:
Molecular Formula: C21H21N3O5
Molecular Weight: 395.4 g/mol

Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

CAS No.:

Cat. No.: VC14858288

Molecular Formula: C21H21N3O5

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate -

Specification

Molecular Formula C21H21N3O5
Molecular Weight 395.4 g/mol
IUPAC Name ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate
Standard InChI InChI=1S/C21H21N3O5/c1-4-29-20(26)17-18(12-9-10-15(27-2)16(11-12)28-3)24-14-8-6-5-7-13(14)22-21(24)23-19(17)25/h5-11,17-18H,4H2,1-3H3,(H,22,23,25)
Standard InChI Key RMZDLRZLSNHQOM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC(=C(C=C4)OC)OC

Introduction

Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole derivatives category. It features a tetrahydropyrimido framework fused with a benzimidazole moiety, which is known for its diverse biological activities. This compound is of interest in medicinal chemistry and drug design due to its potential pharmacological applications.

Synthesis and Chemical Reactivity

The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. The compound's chemical reactivity can be explored through various reactions, which are crucial for modifying its structure to enhance biological activity.

Synthesis Steps

  • Starting Materials: The synthesis often begins with appropriate starting materials such as benzimidazole derivatives and pyrimidine precursors.

  • Condensation Reactions: These reactions are used to form the fused ring system.

  • Functional Group Modifications: Additional steps may involve modifying functional groups to achieve the desired structure.

Biological Activities and Potential Applications

Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate exhibits potential biological activities due to its structural features. The compound can interact with various biological targets, such as enzymes or receptors, making it a subject of interest in pharmaceutical research.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential pharmacological applications
Drug DesignInterest due to its biological activity

Spectroscopic Analysis

Spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR are essential for characterizing the compound's structure and purity. These methods provide detailed information about the compound's molecular structure and can help identify functional groups.

Spectroscopic Data Table

Spectroscopic MethodDescription
FT-IRUsed to identify functional groups
1H-NMRProvides information about hydrogen atoms in the molecule
13C-NMROffers insights into carbon atom environments

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